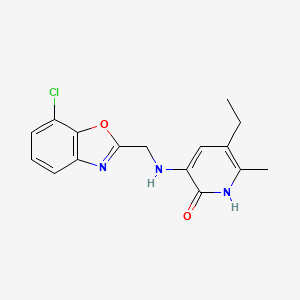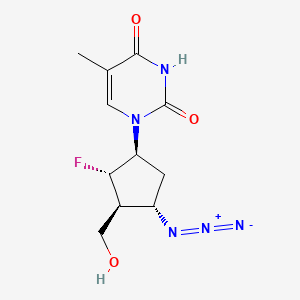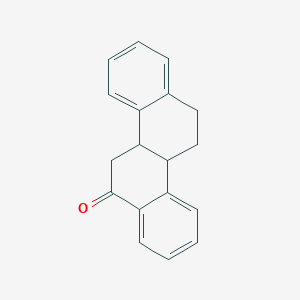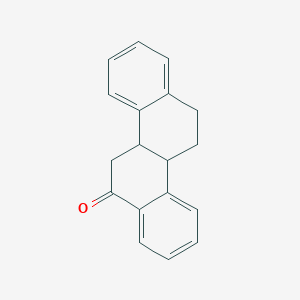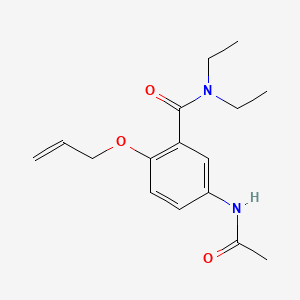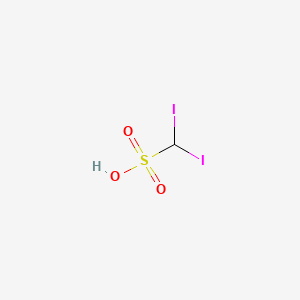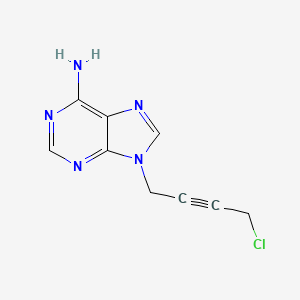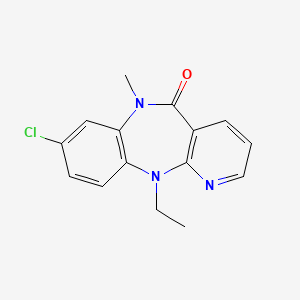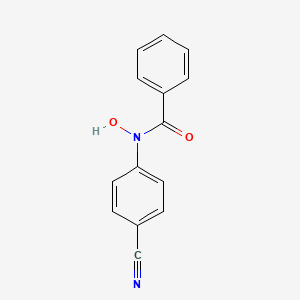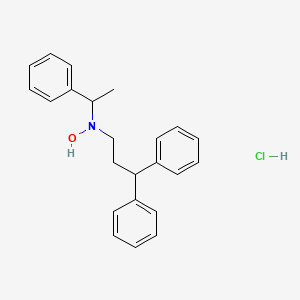
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring system, a nitro group, and an ammonium moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The alkylation of the quinoline ring with isopropyl bromide in the presence of a base such as potassium carbonate results in the formation of the isopropyl-substituted quinoline.
Ammonium Salt Formation: The final step involves the reaction of the alkylated quinoline with methanesulfonic acid to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Hydrolysis: The ammonium salt can undergo hydrolysis in the presence of a strong base to yield the corresponding free amine and methanesulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: Amino-substituted quinoline.
Substitution: Various alkyl-substituted quinolines.
Hydrolysis: Free amine and methanesulfonic acid.
Aplicaciones Científicas De Investigación
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-2-quinolyl)methyl)ammonium chloride: Similar structure but lacks the nitro group.
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium chloride: Similar structure but with a different counterion.
Uniqueness
The presence of the nitro group and the methanesulphonate counterion in (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate distinguishes it from similar compounds
Propiedades
Número CAS |
22982-78-1 |
|---|---|
Fórmula molecular |
C15H25N3O5S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
methanesulfonic acid;N-[(6-methyl-7-nitro-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H21N3O2.CH4O3S/c1-9(2)15-8-12-5-4-11-6-10(3)14(17(18)19)7-13(11)16-12;1-5(2,3)4/h6-7,9,12,15-16H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
Clave InChI |
CPELYVXNHLDWEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


